2-Amino-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-Amino-1,3-benzoxazole-5-sulfonamide is a heterocyclic aromatic organic compound characterized by the presence of a benzoxazole ring fused with a sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been known to affect a wide range of pathways due to their broad biological activities .
Pharmacokinetics
The compound’s storage temperature is at room temperature , which might suggest its stability under normal conditions.
Result of Action
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole derivatives, to which this compound belongs, have been used to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Cellular Effects
Some benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Molecular Mechanism
Benzoxazole derivatives have been reported to exhibit inhibitory effects against DNA topoisomerases I and IIα .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Amino-1,3-benzoxazole-5-sulfonamide in laboratory settings. It is known that the compound is stable at room temperature .
Metabolic Pathways
Benzoxazole derivatives have been synthesized using various pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of 2-aminophenol with chlorosulfonic acid. The reaction proceeds under controlled temperature conditions to ensure the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the benzoxazole core followed by sulfonation. The process is optimized to achieve high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
2-Amino-1,3-benzoxazole-5-sulfonamide is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is employed in the development of new materials with advanced properties, such as enhanced thermal stability and electrical conductivity.
Comparison with Similar Compounds
2-amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide
2-amino-1,3-benzoxazole-5-sulfonic acid
2-amino-1,3-benzoxazole-6-sulfonamide
This comprehensive overview highlights the significance of 2-Amino-1,3-benzoxazole-5-sulfonamide in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Biological Activity
2-Amino-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its interactions with various biological targets, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H9N3O3S. The compound is characterized by the presence of an amino group at the 2-position and a sulfonamide group at the 5-position of the benzoxazole ring. These functional groups are crucial for its biological activity and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these activities have been documented, showing effective inhibition against pathogens such as Bacillus subtilis and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 16 |
Escherichia coli | 32 |
These findings suggest that this compound could be developed into an effective antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects against a range of cancer cell lines, including:
- Breast Cancer : MCF-7
- Lung Cancer : A549
- Liver Cancer : HepG2
- Colorectal Cancer : HCT-116
The cytotoxicity of this compound was assessed using various assays, revealing significant inhibitory effects on cancer cell proliferation.
Case Study: Cytotoxic Effects
In a recent study, this compound was evaluated for its cytotoxicity against the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interaction with Biological Targets : Binding studies suggest that it interacts with specific receptors and enzymes, disrupting their normal function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the benzoxazole core or sulfonamide group can enhance its efficacy and selectivity towards specific biological targets.
Modification | Effect on Activity |
---|---|
Substitution at N3 | Increased anticancer potency |
Alteration of Sulfonamide Group | Enhanced antibacterial activity |
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUHKFGGRNZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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